molecular formula C12H10ClNOS B311430 N-(3-chlorophenyl)-2-(thiophen-2-yl)acetamide

N-(3-chlorophenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B311430
M. Wt: 251.73 g/mol
InChI Key: RTZYPCPHOITSSY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 3-chlorophenyl group and a 2-thienyl group attached to the nitrogen atom of the acetamide moiety

Properties

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H10ClNOS/c13-9-3-1-4-10(7-9)14-12(15)8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15)

InChI Key

RTZYPCPHOITSSY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 3-chloroaniline with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(3-chlorophenyl)-2-(thiophen-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(3-chlorophenyl)-2-(2-furyl)-
  • Acetamide, N-(3-chlorophenyl)-2-(2-pyridyl)-
  • Acetamide, N-(3-chlorophenyl)-2-(2-phenyl)-

Uniqueness

N-(3-chlorophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the 2-thienyl group, which imparts distinct electronic and steric properties

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